molecular formula C22H30O3 B14790716 Megestrol (Acetate)

Megestrol (Acetate)

Cat. No.: B14790716
M. Wt: 342.5 g/mol
InChI Key: VXIMPSPISRVBPZ-YEQDYGLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Megestrol acetate is synthesized using 6-ketone group 17α-acetoxyl groups progesterone as the raw material. The raw material is dissolved in an organic solvent, and in the presence of triethyl orthoformate, double betamethasone ketal structures are obtained with glycol acid catalytic reaction. These structures are then dissolved in an organic solvent again, and a Grignard reaction is carried out with RMgBr. After reacting under strong acid effect, the hydrolysis of the Grignard product occurs, while deprotection and dehydration take place, resulting in the synthesis of megestrol acetate crude product. The crude product is then decolorized with activated carbon and recrystallized to obtain the final megestrol acetate product .

Chemical Reactions Analysis

Megestrol acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the acetate ester group. Common reagents used in these reactions include strong acids, bases, and organic solvents.

Scientific Research Applications

Megestrol acetate has a wide range of scientific research applications:

Mechanism of Action

The precise mechanism by which megestrol acetate produces its effects in anorexia and cachexia is not fully understood. its progestin antitumor activity may involve the suppression of luteinizing hormone by inhibition of pituitary function. Megestrol acetate is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone. It has weak partial androgenic activity, weak glucocorticoid activity, and no other important hormonal activity .

Comparison with Similar Compounds

Megestrol acetate is compared with other similar compounds such as:

Properties

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

(10R,13S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16?,17?,18?,20-,21+,22+/m1/s1

InChI Key

VXIMPSPISRVBPZ-YEQDYGLLSA-N

Isomeric SMILES

CC1=CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

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